molecular formula C20H22N2O5 B12925782 (R)-3-((R)-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid

(R)-3-((R)-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid

Katalognummer: B12925782
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: NEBIMQKBXFHDQB-RHSMWYFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid is a complex organic compound that features a furan ring, a pyrrolidine ring, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, resins, and other advanced materials .

Wirkmechanismus

The mechanism of action of ®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the pyrrolidine ring can modulate the activity of various proteins. The propanoic acid moiety can enhance the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets ®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid apart is its combination of a furan ring, a pyrrolidine ring, and a propanoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C20H22N2O5

Molekulargewicht

370.4 g/mol

IUPAC-Name

(3R)-3-[[(3R)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]amino]-3-(2-methylphenyl)propanoic acid

InChI

InChI=1S/C20H22N2O5/c1-13-5-2-3-7-16(13)17(10-19(24)25)21-20(26)14-9-18(23)22(11-14)12-15-6-4-8-27-15/h2-8,14,17H,9-12H2,1H3,(H,21,26)(H,24,25)/t14-,17-/m1/s1

InChI-Schlüssel

NEBIMQKBXFHDQB-RHSMWYFYSA-N

Isomerische SMILES

CC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)[C@@H]2CC(=O)N(C2)CC3=CC=CO3

Kanonische SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.